

Hyocholic Acid-d5 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hyocholic Acid-d5*

Cat. No.: *B15557667*

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An In-depth Technical Guide to Hyocholic Acid-d5

Hyocholic Acid-d5 is the deuterated form of hyocholic acid, a trihydroxy bile acid that is gaining significant attention in metabolic research. While present in trace amounts in humans, it is a primary bile acid in pigs, a species known for its resistance to type 2 diabetes.^{[1][2][3]} This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Hyocholic Acid-d5** for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Hyocholic Acid-d5 is structurally identical to hyocholic acid, with the exception of five deuterium atoms, which replace five hydrogen atoms. This isotopic labeling makes it a valuable tool in various analytical and research applications.^[4]

Table 1: Chemical and Physical Properties of **Hyocholic Acid-d5**

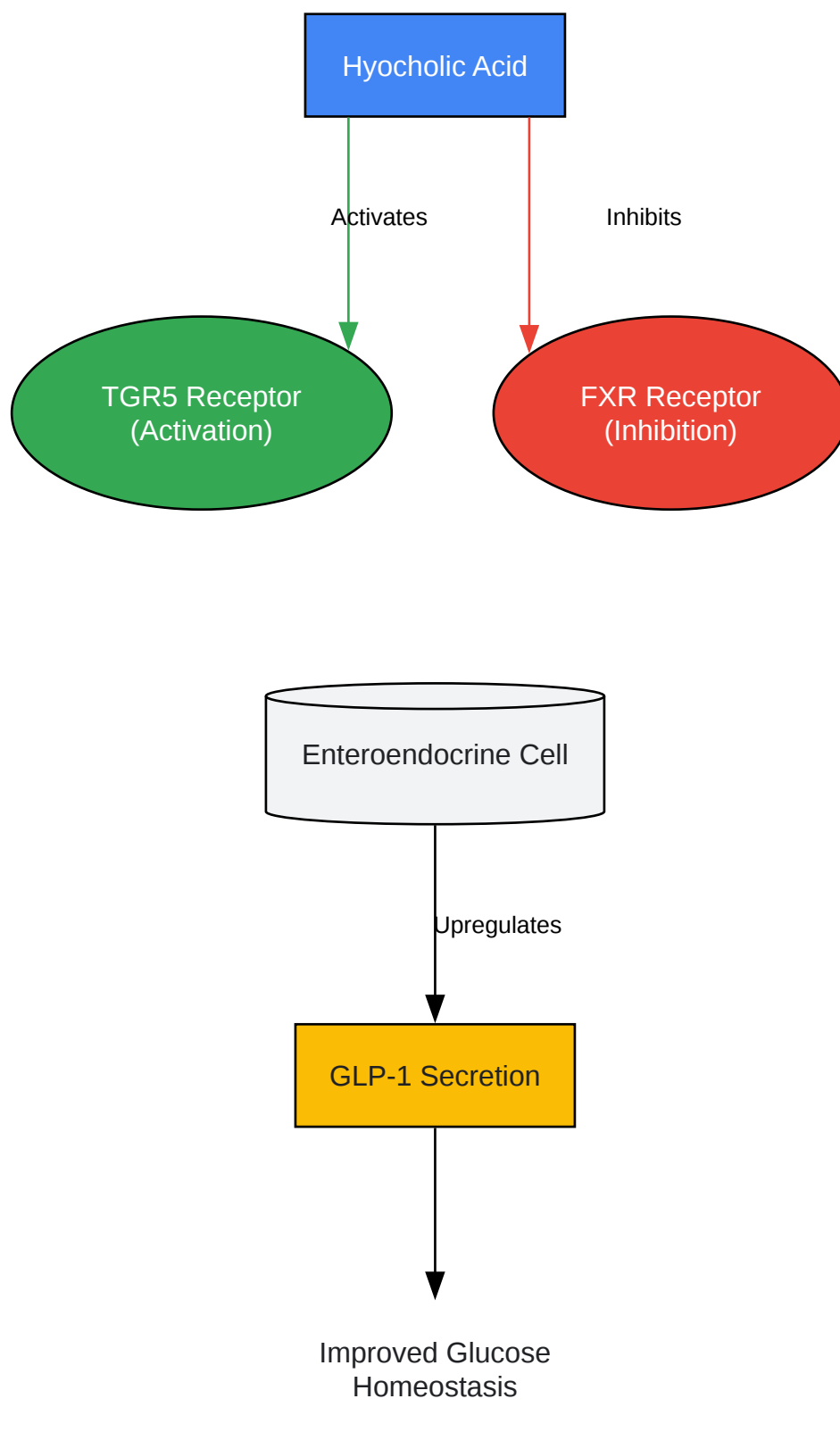
Property	Value	Source
IUPAC Name	(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid-d5	Inferred from Hyocholic Acid IUPAC name[5]
Molecular Formula	C ₂₄ H ₃₅ D ₅ O ₅	[6]
Molecular Weight	413.60 g/mol	[6]
Synonyms	γ-Muricholic acid-d5, locholic acid-d5	Inferred from Hyocholic Acid synonyms[2][5]
Storage Temperature	-20°C	[2][7]
Stability	At least 1 year at -20°C	[2]

Biological Role and Signaling Pathways

The biological significance of **Hyocholic Acid-d5** is directly linked to its non-deuterated counterpart. Hyocholic acid has emerged as a key signaling molecule in metabolic regulation, particularly in glucose homeostasis.[1][2][8] It exerts its effects through a unique dual-action mechanism involving two key receptors: TGR5 (G-protein-coupled bile acid receptor 1) and FXR (farnesoid X receptor).[1][8][9][10]

Hyocholic acid simultaneously activates TGR5 and inhibits FXR in enteroendocrine cells.[1][3] This dual regulation leads to an upregulation of proglucagon gene transcription and subsequent secretion of glucagon-like peptide-1 (GLP-1).[3] GLP-1 is a critical incretin hormone that enhances insulin secretion, thereby improving glucose tolerance.[8][11]

Below is a diagram illustrating this signaling pathway.



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Hyocholic Acid's dual-action signaling pathway.

Applications in Research and Drug Development

The primary application of **Hyocholic Acid-d5** is as an internal standard for quantitative analysis by mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4] Its stable isotope-labeled nature allows for precise and accurate quantification of hyocholic acid in complex biological matrices like plasma, serum, and fecal matter.[2][4]

Given the inverse correlation between hyocholic acid levels and metabolic diseases like type 2 diabetes and obesity, accurate quantification is crucial for:

- Biomarker discovery and validation: Establishing hyocholic acid as a reliable biomarker for metabolic health.[8][9]
- Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion of hyocholic acid-based therapeutics.
- Metabolomic research: Understanding the broader role of bile acid metabolism in health and disease.

Experimental Methodologies

Quantification of Hyocholic Acid using LC-MS with Hyocholic Acid-d5 Internal Standard

A typical experimental workflow for the quantification of hyocholic acid in a biological sample involves sample preparation, LC separation, and MS detection.

1. Sample Preparation:

- Extraction: Bile acids are extracted from the biological matrix (e.g., serum) using a suitable organic solvent, often through solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
- Internal Standard Spiking: A known concentration of **Hyocholic Acid-d5** is added to the sample at the beginning of the extraction process to account for sample loss during preparation and for variations in instrument response.

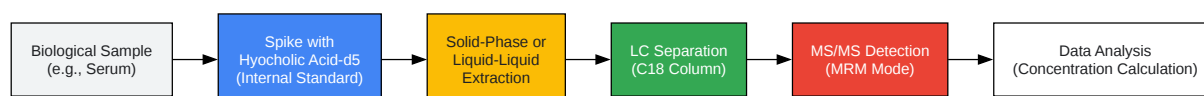
2. LC-MS/MS Analysis:

- **Chromatographic Separation:** The extracted sample is injected into a liquid chromatograph, where hyocholic acid and its deuterated internal standard are separated from other sample components on a C18 column.
- **Mass Spectrometric Detection:** The separated compounds are then introduced into a mass spectrometer. The instrument is typically operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor and product ions specific to hyocholic acid and **Hyocholic Acid-d5**.

3. Data Analysis:

- The concentration of hyocholic acid in the original sample is calculated by comparing the peak area ratio of the analyte (hyocholic acid) to the internal standard (**Hyocholic Acid-d5**) against a calibration curve prepared with known concentrations of hyocholic acid.

The following diagram outlines this experimental workflow.



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Workflow for bile acid quantification via LC-MS.

Synthesis of Hyocholic Acid

Recent advancements have reported the synthesis of hyocholic acid from chenodeoxycholic acid.[12] The key step in this synthesis is a Rubottom oxidation of a silyl enol ether intermediate, which allows for the direct incorporation of the oxygen at the C6 position.[12] This synthetic route provides a foundation for producing hyocholic acid and its isotopically labeled variants like **Hyocholic Acid-d5** for research purposes. Further derivatization techniques have also been developed to distinguish hyocholic acid from its isomers, such as cholic acid, using mass spectrometry.[12]

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- To cite this document: BenchChem. [Hyocholic Acid-d₅ chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557667#hyocholic-acid-d5-chemical-structure-and-properties]

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